molecular formula C17H28O B8078500 1-(3,5-Ditert-butylphenyl)propan-2-ol

1-(3,5-Ditert-butylphenyl)propan-2-ol

Cat. No.: B8078500
M. Wt: 248.4 g/mol
InChI Key: MGWNPJDXQBJLFN-UHFFFAOYSA-N
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Description

1-(3,5-Ditert-butylphenyl)propan-2-ol is a tertiary alcohol featuring a bulky 3,5-di-tert-butylphenyl substituent attached to a propan-2-ol backbone. The tert-butyl groups confer significant steric hindrance and lipophilicity, which influence its physicochemical properties, such as solubility and membrane permeability.

Properties

IUPAC Name

1-(3,5-ditert-butylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O/c1-12(18)8-13-9-14(16(2,3)4)11-15(10-13)17(5,6)7/h9-12,18H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWNPJDXQBJLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differences :

  • The tert-butyl groups in 1-(3,5-Ditert-butylphenyl)propan-2-ol enhance lipophilicity (predicted logP > 5) compared to the methoxy-rich analogs (logP ~2–3), which may reduce aqueous solubility but improve membrane penetration.

Inferences :

  • The methoxy and ethylamino groups in Compounds 10/11 likely contribute to their adrenoceptor binding via polar interactions, whereas the tert-butyl groups in 1-(3,5-Ditert-butylphenyl)propan-2-ol may favor hydrophobic binding pockets.
  • The absence of nitrogenous groups in 1-(3,5-Ditert-butylphenyl)propan-2-ol could limit its interactions with adrenoceptors compared to Compounds 10/11.

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